Cas no 90-71-1 (Taxicatin)

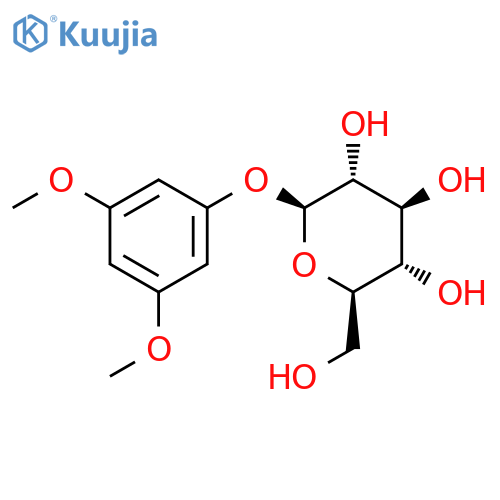

Taxicatin structure

Taxicatin 化学的及び物理的性質

名前と識別子

-

- b-D-Glucopyranoside,3,5-dimethoxyphenyl

- (2R,3R,4S,5S,6R)-2-(3,5-dimethoxyphenoxy)-6-(hydroxymethyl)tetrah ydropyran-3,4,5-triol

- TAXICATIN

- beta-D-Glucopyranoside, 3,5-dimethoxyphenyl

- Q27274297

- UNII-B34E0338PZ

- (2S,3R,4S,5S,6R)-2-(3,5-DIMETHOXYPHENOXY)-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL

- .BETA.-D-GLUCOPYRANOSIDE, 3,5-DIMETHOXYPHENYL

- B34E0338PZ

- 3,5-Dimethoxyphenol glucoside

- Taxicatin [MI]

- 3,5-dimethoxyphenyl-beta-d-glucopyranoside

- 90-71-1

- Taxicatin

-

- インチ: InChI=1S/C14H20O8/c1-19-7-3-8(20-2)5-9(4-7)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1

- InChIKey: JDTIMXKVYWJWHE-RKQHYHRCSA-N

- ほほえんだ: COC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)OC

計算された属性

- せいみつぶんしりょう: 316.116

- どういたいしつりょう: 316.116

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 329

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 118A^2

- 疎水性パラメータ計算基準値(XlogP): _0.5

じっけんとくせい

- ゆうかいてん: 170-170.5°

- 屈折率: 1.585

- PSA: 117.84000

- LogP: -1.11750

- ひせんこうど: D20 -72° (0.12 g/10 ml of aq soln)

Taxicatin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T213405-2.5mg |

Taxicatin |

90-71-1 | 2.5mg |

$ 130.00 | 2022-06-03 | ||

| TRC | T213405-5mg |

Taxicatin |

90-71-1 | 5mg |

$ 155.00 | 2022-06-03 | ||

| TRC | T213405-1mg |

Taxicatin |

90-71-1 | 1mg |

$ 80.00 | 2022-06-03 |

Taxicatin 関連文献

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

90-71-1 (Taxicatin) 関連製品

- 84380-01-8(a-Arbutin)

- 144985-19-3(4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside)

- 28541-75-5(4-Methoxyphenyl α-D-Mannopyranoside)

- 19939-82-3(1-Naphthyl b-D-glucopyranoside)

- 28217-60-9(Phlorin Standard)

- 497-76-7(Arbutin)

- 3150-20-7(4-Methoxyphenyl b-Galactopyranoside)

- 31427-08-4(b-D-Glucopyranoside,4-hydroxy-2-methoxyphenyl)

- 25320-79-0(b-Naphthyl a-D-Glucopyranoside)

- 2818-58-8(Phenyl-β-D-galactopyranoside)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量